[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol

Antifungal Candida albicans Structure-Activity Relationship

Generic triazole building blocks often suffer from regioisomeric uncertainty, compromising ligand design. This 1,4-disubstituted triazole, featuring a p-tolyl at N1 and a free hydroxymethyl at C4, eliminates ambiguity. • Enables stepwise modular assembly of heteroleptic C3-symmetric TTM ligands. • Unhindered -CH2OH group allows adaptable metal-binding geometry for catalyst design. • Provides a precise SAR probe to dissect p-tolyl contributions in bioactive triazoles. Supplied with analytical documentation for immediate research use.

Molecular Formula C10H11N3O
Molecular Weight 189.21 g/mol
CAS No. 875658-14-3
Cat. No. B1424399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol
CAS875658-14-3
Molecular FormulaC10H11N3O
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C=C(N=N2)CO
InChIInChI=1S/C10H11N3O/c1-8-2-4-10(5-3-8)13-6-9(7-14)11-12-13/h2-6,14H,7H2,1H3
InChIKeyVMHIMTKORDHHIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl]methanol: Chemical Synthesis & Ligand Development


[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol (CAS 875658-14-3) is a 1,4-disubstituted-1H-1,2,3-triazole featuring a p-tolyl substituent at the N1 position and a primary hydroxymethyl group at the C4 position . This heterocyclic scaffold is characterized by a five-membered ring containing three nitrogen atoms and is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a paradigmatic 'click' reaction that delivers this specific regioisomer with high fidelity . The molecule is of interest in coordination chemistry as a modular ligand precursor and in medicinal chemistry as a bioisostere scaffold, owing to the metabolic stability and hydrogen-bonding capacity conferred by its 1,2,3-triazole core [1].

Synthesis CuAAC click chemistry for 1,4-disubstituted triazole
Regiochemistry Exclusive 1,4-regioisomer via copper catalysis
Core Substituents N1-p-tolyl & C4-hydroxymethyl for ligand design
Use Context Modular ligand precursor & bioisostere scaffold

[1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl]methanol: Generic Substitution Risks


Treating [1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol as a generic, interchangeable 1,2,3-triazole building block introduces significant risk in both chemical synthesis and biological assay design. The compound's specific 1,4-disubstituted regioisomerism, a direct consequence of its CuAAC synthesis, is not guaranteed with other triazole variants, which can lead to drastically different chemical and biological outcomes [1]. Furthermore, the precise combination of the electron-donating p-tolyl group at N1 and the unhindered hydroxymethyl group at C4 dictates its unique chemical reactivity and potential as a ligand . In a biological context, the 1,2,3-triazole core acts as a metabolically stable bioisostere of the amide bond; however, its ability to effectively mimic a specific peptide or small molecule is exquisitely sensitive to the nature and position of its substituents, making substitution highly unreliable without direct comparative data [1].

Regioisomer
Triazole isomers without CuAAC may not yield the critical 1,4-disubstituted pattern.
Substituent Profile
The electron-donating p-tolyl group and unhindered hydroxymethyl define reactivity; close analogs with other aryl or alkyl groups may shift coordination behavior.
Bioisostere Fidelity
Triazole cores mimic amide bonds only when substituent nature and position match the target peptide; substitutions alter hydrogen-bonding capacity.

[1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl]methanol: Evidence vs. Close Analogs


Antifungal Activity: 4-Methylphenyl vs. Phenylamino Analogs

While direct antifungal data for the target compound are not available, a close analog study provides a basis for assessing its differential potential. A compound with a phenylamino substituent at N1, 5-methyl-1-(phenylamino)-1H-1,2,3-triazol-4-yl-methanol, demonstrated moderate activity against C. albicans (MIC = 8 μg/mL) [1]. The target compound substitutes this with a 4-methylphenyl (p-tolyl) group. Given the established SAR within this chemotype [2], the different electronic and steric properties of the p-tolyl group are expected to modulate target binding and, consequently, antifungal potency. This positions the target compound as a critical probe for exploring the SAR of the N1-aryl substituent.

Antifungal SAR
Class-level inference
Comparator MIC 8 μg/mL (phenylamino analog)
Supports N1-aryl SAR exploration
Target activity not reported; structure-activity inference
Antifungal Candida albicans Structure-Activity Relationship Triazole

Ligand Design: Monomeric Building Block vs. Preformed Tripodal

The compound's primary advantage lies in its function as a monomeric precursor for constructing C3-symmetric tris(triazolyl)methanol (TTM) ligands [1]. This contrasts with preformed, highly elaborated tripodal ligands that offer less synthetic flexibility. The target compound provides a single 'arm' of the final ligand, allowing for modular, stepwise assembly. This approach enables the creation of asymmetric or functionalized ligand architectures, where each arm can be tuned independently, a level of control not possible with a preformed symmetric TTM ligand. The 1,4-disubstituted regioisomerism, ensured by the CuAAC synthesis, is essential for the precise geometry required for metal coordination [1].

Synthetic Utility
Class-level inference
Monomeric building block vs preformed TTM ligands
Enables stepwise, modular ligand assembly
CuAAC regiochemistry is essential for coordination geometry
Coordination Chemistry Catalysis Ligand Design Click Chemistry

Conformational Flexibility: Torsional Freedom vs. Hindered Analogs

Crystallographic data for a structurally analogous compound, [1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol, reveals that the orientation of the C4-hydroxymethyl group is conformationally flexible, with torsion angles of 82.2(5)° and -60.3(5)° observed for two independent molecules in the same crystal lattice [1]. This contrasts with analogs bearing bulkier substituents at C4 (e.g., ethyl or bulky amines), where steric hindrance may restrict the conformational freedom of the side chain. The unhindered, primary alcohol of the target compound, combined with its flexible N1-C4 backbone, allows it to adopt multiple low-energy conformations. This inherent flexibility is a critical feature for a ligand, as it allows the hydroxymethyl oxygen to adjust its spatial position to optimize binding to a metal center or biological target.

C4 Flexibility
Cross-study comparable
Torsion angles 82.2° / –60.3° (analog crystal structure)
Confirms flexible hydroxymethyl orientation
Unhindered C4 primary alcohol allows conformational adaptation
Crystallography Molecular Conformation Structure-Property Relationships

[1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl]methanol: Key Application Scenarios


Modular Assembly of C3-Symmetric Tripodal Ligands

This scenario involves using the compound as a monomeric building block for the modular synthesis of C3-symmetric tris(triazolyl)methanol (TTM) ligands. The stepwise assembly allows for the creation of heteroleptic ligands (where the three 'arms' are not identical) or for the introduction of specific functional handles on one arm of the tripodal structure. This approach is crucial for fine-tuning the catalytic properties of the resulting metal complex, a capability not offered by pre-assembled, symmetric TTM ligands [1].

Structure-Activity Relationship (SAR) Probe for N1-Aryl Substitution

Medicinal chemists can utilize this compound as a key SAR probe to explore the impact of the N1-aryl substituent on biological activity within the 1,2,3-triazole series. By comparing its biological profile (e.g., antifungal or antibacterial) to that of a closely related analog like 5-methyl-1-(phenylamino)-1H-1,2,3-triazol-4-yl-methanol, researchers can deconvolute the specific contributions of the p-tolyl group to potency and selectivity [2].

Synthesis of Conformationally Flexible Metal-Binding Scaffolds

Based on crystallographic evidence of conformational flexibility in a structurally analogous compound, researchers can select this molecule as a precursor for designing flexible metal-binding scaffolds. The unhindered hydroxymethyl group, coupled with the rotational freedom around the N1-C4 axis, allows the resulting ligand to adapt its coordination geometry. This is particularly valuable in the development of catalysts for reactions that require hemilabile ligands or for the design of sensors that respond to the presence of specific metal ions [3].

Application
Selection Property
Validation Focus
Modular TTM ligand assembly
1,4-Disubstituted triazole with primary alcohol handle
Confirm regiochemistry by 1H/13C NMR; assess metal-binding stoichiometry
N1-aryl SAR probe for antifungal scaffolds
Electron-donating p-tolyl vs. phenylamino substituents
Compare MIC shifts across N1-aryl variants in Candida albicans assays
Flexible metal-binding scaffold design
Conformational freedom of C4-hydroxymethyl group
Evaluate ligand preorganization via X-ray crystallography or solution NMR

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